2-Nitro-strychnine
Overview
Description
2-Nitro-strychnine is a chemical compound that belongs to the family of strychnine alkaloids. It is a synthetic derivative of strychnine, which is a naturally occurring alkaloid found in the seeds of the Strychnos nux-vomica tree. This compound is a potent antagonist of glycine receptors, which are involved in the regulation of inhibitory neurotransmission in the central nervous system.
Scientific Research Applications
Memory and Learning Processes
- Effects on Avoidance Learning : Studies reveal that compounds related to strychnine, including modifications like 2-nitro-strychnine, can influence memory and learning. Post-trial administration of strychnine enhanced avoidance learning in mice, indicating a potential role in modulating cognitive processes (Bovet, McGaugh, & Oliverio, 1966).
Neuropharmacology
- Glycine Receptor Interactions : this compound and its derivatives interact with glycine receptors. These interactions can antagonize responses to certain neurotransmitters, suggesting applications in neuropharmacological research (Birch, Grossman, & Hayes, 1988).
Crystallography and Chemistry
- Proton-Transfer Complexes : The proton-transfer compounds of strychnine with various acids, including nitro variants, have been studied. These compounds demonstrate interesting structural properties, highlighting their potential in crystallographic research (Smith, Wermuth, & White, 2005).
Glycine Receptors in Human Brain
- Binding Studies : Research into the binding properties of compounds like this compound on human glycine receptors could provide insights into neurological conditions and the functioning of the human brain (Montis et al., 1982).
Immunology
- Antibody Production : Studies have focused on producing antibodies specific to strychnine and its derivatives, including nitro variants. This research has implications for immunological responses and the development of specific antibodies (Hooker & Boyd, 1940).
Chondrocyte Research
- Effects on Chondrocytes : Strychnine, including its nitro derivatives, has been studied for its effects on chondrocyte apoptosis, important for understanding joint diseases and treatment strategies (Guo & Qin, 2021).
Analytical Chemistry
- Detection Methods : The development of methods for detecting strychnine and its nitro variants plays a crucial role in both environmental monitoring and forensic science. Advanced techniques allow for the detection and analysis of these compounds at very low concentrations (Ferreira, Albert-garcía, & Calatayud, 2007).
Environmental Applications
- Removal and Utilization : Research into environmentally friendly methods for removing and utilizing toxic compounds like strychnine, including its nitro derivatives, is essential for public health and environmental protection (Adam, Refat, Saad, & Hegab, 2015).
properties
IUPAC Name |
(4aR,5aS,13aS,15aS,15bR)-10-nitro-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c25-18-9-16-19-13-8-17-21(4-5-22(17)10-11(13)3-6-28-16)14-7-12(24(26)27)1-2-15(14)23(18)20(19)21/h1-3,7,13,16-17,19-20H,4-6,8-10H2/t13-,16-,17-,19-,20-,21?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIXISQSCVEHKU-QMVMYWSFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=C5C=CC(=C7)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2C61C7=C5C=CC(=C7)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952309 | |
Record name | 2-Nitrostrychnidin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29854-52-2 | |
Record name | Strychnine, 2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029854522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitrostrychnidin-10-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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